Dnp-RPLALWRS

Beschreibung

BenchChem offers high-quality Dnp-RPLALWRS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dnp-RPLALWRS including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

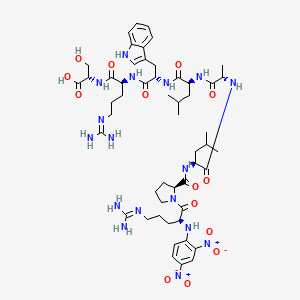

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(2,4-dinitroanilino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H77N17O14/c1-27(2)21-37(65-48(76)41-15-10-20-67(41)49(77)36(14-9-19-58-52(55)56)61-34-17-16-31(68(80)81)24-42(34)69(82)83)45(73)60-29(5)43(71)63-38(22-28(3)4)46(74)64-39(23-30-25-59-33-12-7-6-11-32(30)33)47(75)62-35(13-8-18-57-51(53)54)44(72)66-40(26-70)50(78)79/h6-7,11-12,16-17,24-25,27-29,35-41,59,61,70H,8-10,13-15,18-23,26H2,1-5H3,(H,60,73)(H,62,75)(H,63,71)(H,64,74)(H,65,76)(H,66,72)(H,78,79)(H4,53,54,57)(H4,55,56,58)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMMYMULJJAFN-VMTJQXTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H77N17O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1164.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Quenching Mechanism of Dnp-RPLALWRS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quenching mechanism of the Dnp-labeled peptide, Dnp-RPLALWRS. The core of this phenomenon lies in the interaction between the dinitrophenyl (Dnp) group, a well-known fluorescence quencher, and the intrinsic fluorescence of the tryptophan (W) residue within the peptide sequence. Understanding this mechanism is crucial for the application of such probes in various biochemical assays, including enzyme activity studies and binding analyses.

Core Principles of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. In the context of Dnp-RPLALWRS, the tryptophan residue serves as the fluorophore, and the Dnp group acts as the quencher. The primary mechanisms governing this process are Förster Resonance Energy Transfer (FRET), and collisional (dynamic) and static quenching.

1.1. Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process from an excited-state donor fluorophore (tryptophan) to a suitable acceptor molecule (Dnp) in close proximity.[1][2] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring molecular distances on the order of 10-100 Å.[2][3]

The key requirements for FRET to occur are:

-

The donor and acceptor molecules must be in close proximity.

-

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor.[2][4]

In the Dnp-RPLALWRS peptide, the tryptophan residue can be excited (typically around 280 nm), and if the Dnp group is sufficiently close, the excitation energy can be transferred non-radiatively to the Dnp moiety instead of being emitted as a photon. This results in the quenching of tryptophan's fluorescence.[4][5]

1.2. Static and Dynamic Quenching

Beyond FRET, direct static and dynamic quenching mechanisms can also contribute to the overall fluorescence reduction.

-

Static Quenching: This occurs when the fluorophore (tryptophan) and the quencher (Dnp) form a stable, non-fluorescent complex in the ground state.[1][6][7] The formation of this complex effectively reduces the concentration of fluorescent molecules available for excitation.[8]

-

Dynamic (Collisional) Quenching: This type of quenching arises from collisions between the quencher and the fluorophore during the excited state lifetime of the fluorophore.[6][8] Upon collision, the fluorophore returns to the ground state without emitting a photon.[8]

Studies on the quenching of free tryptophan by 2,4-dinitrophenol (2,4-DNP) have shown that both static and dynamic quenching mechanisms can be at play.[9][10][11]

Experimental Protocols for Characterizing the Quenching Mechanism

To elucidate the specific quenching mechanism in Dnp-RPLALWRS, a series of biophysical experiments are typically employed.

2.1. Fluorescence Spectroscopy

This is the foundational technique used to observe and quantify fluorescence quenching.

-

Objective: To measure the decrease in tryptophan fluorescence intensity upon the introduction of the Dnp quencher.

-

Methodology:

-

Prepare a solution of the fluorescent peptide (e.g., RPLALWRS without the Dnp group) at a known concentration in a suitable buffer.

-

Record the fluorescence emission spectrum of the peptide by exciting at the tryptophan absorption maximum (~280 nm). The emission maximum for tryptophan is typically around 350 nm.[5]

-

Prepare a solution of the Dnp-labeled peptide (Dnp-RPLALWRS) at the same concentration and in the same buffer.

-

Record the fluorescence emission spectrum under the same conditions.

-

A significant decrease in the fluorescence intensity at the emission maximum of tryptophan indicates quenching.

-

2.2. Stern-Volmer Analysis

This analysis is crucial for distinguishing between static and dynamic quenching. The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration:

F₀/F = 1 + Kₛᵥ[Q]

where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher at concentration [Q].

-

Kₛᵥ is the Stern-Volmer quenching constant.[9]

-

Methodology:

-

Titrate a solution of the fluorophore (e.g., a tryptophan-containing peptide without Dnp) with increasing concentrations of the quencher (e.g., a Dnp-containing molecule).

-

Measure the fluorescence intensity at each quencher concentration.

-

Plot F₀/F versus [Q]. A linear plot is indicative of a single type of quenching mechanism (either purely static or purely dynamic).[11]

-

To differentiate between static and dynamic quenching, temperature-dependent fluorescence measurements can be performed. In dynamic quenching, the quenching efficiency increases with temperature due to increased diffusion and collision rates. In contrast, static quenching efficiency tends to decrease with increasing temperature as the stability of the ground-state complex is reduced.[8]

-

2.3. Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime Measurements)

This technique provides definitive evidence to distinguish between static and dynamic quenching.

-

Objective: To measure the excited-state lifetime of the fluorophore in the presence and absence of the quencher.

-

Methodology:

-

Measure the fluorescence lifetime (τ₀) of the tryptophan in the RPLALWRS peptide without the Dnp group.

-

Measure the fluorescence lifetime (τ) of the tryptophan in the Dnp-RPLALWRS peptide.

-

-

Interpretation:

-

In dynamic quenching , the quencher deactivates the excited state, leading to a decrease in the fluorescence lifetime (τ < τ₀).

-

In static quenching , the ground-state complex is non-fluorescent and does not contribute to the measured fluorescence. The uncomplexed fluorophores have a normal lifetime. Therefore, the measured lifetime of the solution does not change (τ = τ₀).[8]

-

Quantitative Data on DNP-Tryptophan Quenching

While specific quantitative data for the Dnp-RPLALWRS peptide is not publicly available, data from studies on the quenching of free tryptophan by dinitrophenol derivatives provide valuable insights.

| Quencher | Quenching Mechanism | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Reference |

| 2,4-Dinitrophenol (2,4-DNP) | Static & Dynamic | Kₛᵥ (Static) > Kₛᵥ (Dynamic) | [10] |

| 4,6-Dinitro-orthocresol (DNOC) | Static & Dynamic | High Kₛᵥ, similar to 2,4-DNP | [9] |

| 2,6-Dinitrophenol (2,6-DNP) | Static & Dynamic | Lower Kₛᵥ compared to 2,4-DNP | [9] |

| 2,4-Dinitroanisole (2,4-DNA) | Static & Dynamic | Lower Kₛᵥ compared to 2,4-DNP | [9] |

Visualizing the Mechanisms and Workflows

4.1. The Quenching Process

Caption: Potential fluorescence quenching pathways for a DNP-tryptophan pair.

4.2. Experimental Workflow for Mechanism Determination

Caption: Experimental workflow to elucidate the quenching mechanism.

Conclusion

The fluorescence quenching of the Dnp-RPLALWRS peptide is a multifaceted process governed by a combination of Förster Resonance Energy Transfer, static quenching, and dynamic quenching. The tryptophan residue acts as the intrinsic fluorophore, while the Dnp group serves as an efficient quencher. The dominant mechanism is highly dependent on the spatial arrangement and interaction between the Dnp and tryptophan moieties within the peptide structure. A systematic application of steady-state and time-resolved fluorescence spectroscopy, coupled with Stern-Volmer analysis, is essential for a comprehensive characterization of the quenching dynamics. This understanding is paramount for the rational design and application of Dnp-labeled peptides as sensitive probes in biochemical and pharmaceutical research.

References

- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Förster resonance energy transfer as a probe of membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are the differences between static quenching and dynamic quenching? | AAT Bioquest [aatbio.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Dnp-RPLALWRS Substrate for Matrix Metalloproteinase-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is the smallest member of the MMP family of zinc-dependent endopeptidases.[1] It plays a critical role in the degradation of extracellular matrix (ECM) components, including proteoglycans, fibronectin, elastin, and casein.[1] Dysregulation of MMP-7 activity has been implicated in a variety of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[1][2] Given its role in disease progression, MMP-7 has emerged as a significant target for therapeutic intervention.

The fluorogenic substrate, Dnp-RPLALWRS, is a highly specific and sensitive tool for the continuous monitoring of MMP-7 activity.[3][4] This substrate is a synthetic peptide composed of the amino acid sequence Arginine-Proline-Leucine-Alanine-Leucine-Tryptophan-Arginine-Serine, with a 2,4-dinitrophenyl (Dnp) group attached to the N-terminus. The Dnp group acts as a quencher for the intrinsic fluorescence of the tryptophan residue.[3][5] Upon cleavage of the peptide bond between alanine and leucine by MMP-7, the Dnp group is separated from the tryptophan, resulting in an increase in fluorescence intensity that can be measured in real-time.[6] This in-depth guide provides a comprehensive overview of the Dnp-RPLALWRS substrate, including its biochemical properties, detailed experimental protocols for its use, and its application in studying MMP-7-related signaling pathways.

Biochemical Properties and Kinetic Data

The Dnp-RPLALWRS substrate was developed as an optimized fluorogenic peptide for matrilysin (MMP-7).[4] It exhibits favorable kinetic parameters and good solubility in standard assay buffers, making it a reliable tool for in vitro enzyme kinetics studies.[4]

Table 1: Physicochemical Properties of Dnp-RPLALWRS

| Property | Value | Reference |

| Full Sequence | Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser-OH | [3][4] |

| Molecular Formula | C₅₂H₇₇N₁₇O₁₄ | [4] |

| Molecular Weight | 1164.30 g/mol | [4] |

| CAS Registry Number | 172666-82-9 | [4] |

| Purity | Typically ≥95% by HPLC | [3] |

| Form | Lyophilized powder | [7] |

| Storage | -20°C | [4] |

Table 2: Kinetic Parameters for the Hydrolysis of Dnp-RPLALWRS by Human MMP-7

| Parameter | Value | Reference |

| Km | 26 µM | [8] |

| kcat/Km | 1.9 x 10⁵ M⁻¹s⁻¹ | [4][9] |

Note: The individual kcat value was not available in the searched resources. The specificity constant (kcat/Km) is provided as a measure of catalytic efficiency.

Experimental Protocols

Preparation of Reagents

-

MMP-7 Assay Buffer: 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35.[10] It is recommended to prepare this buffer fresh and store it at 4°C.

-

Dnp-RPLALWRS Substrate Stock Solution: Dissolve the lyophilized peptide in DMSO to a concentration of 10 mM.[10] Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[11]

-

Recombinant Human MMP-7: Reconstitute the enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.

MMP-7 Activity Assay Protocol

This protocol is designed for a 96-well plate format suitable for use with a fluorescence microplate reader.

-

Prepare the Reaction Plate:

-

Add 50 µL of MMP-7 Assay Buffer to each well.

-

For inhibitor studies, add the desired concentration of the inhibitor to the respective wells. Ensure the final DMSO concentration from the inhibitor stock does not exceed 1%.

-

Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) to determine background fluorescence.

-

-

Enzyme Addition:

-

Dilute the MMP-7 enzyme stock solution with MMP-7 Assay Buffer to the desired final concentration (e.g., 5-20 nM).

-

Add 25 µL of the diluted enzyme solution to each well, except for the "no enzyme" control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate to the assay temperature and, if applicable, for the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Prepare a working solution of the Dnp-RPLALWRS substrate by diluting the 10 mM stock in MMP-7 Assay Buffer to the desired final concentration (typically in the range of 10-50 µM).

-

Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.

-

-

Fluorescence Measurement:

Data Analysis

-

Correct for Background Fluorescence: Subtract the fluorescence values of the "no enzyme" control from all other readings.

-

Determine the Initial Velocity (V₀): Plot the fluorescence intensity versus time for each reaction. The initial velocity is the slope of the linear portion of this curve.

-

Enzyme Kinetics Calculation:

-

To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of the Dnp-RPLALWRS substrate.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software: V₀ = (V_max * [S]) / (K_m + [S])

-

The turnover number (kcat) can be calculated if the active enzyme concentration ([E]) is known: k_cat = V_max / [E]

-

Signaling Pathways and Experimental Workflows

MMP-7 is a downstream target of several key signaling pathways implicated in cancer and other diseases. The Dnp-RPLALWRS substrate is an invaluable tool for studying the functional consequences of these pathways on MMP-7 activity.

Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is a crucial regulator of cell proliferation and differentiation.[12] Aberrant activation of this pathway is a hallmark of many cancers and often leads to the upregulation of MMP-7 expression.[12][13] In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex and targeted for proteasomal degradation.[14] Binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin, where it partners with TCF/LEF transcription factors to activate the transcription of target genes, including MMP7.[12][15]

Notch Signaling Pathway

The Notch signaling pathway is another critical regulator of cell fate that can be aberrantly activated in cancer.[5] Canonically, Notch activation is initiated by ligand binding, leading to two successive proteolytic cleavages.[4] The second cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD), which translocates to the nucleus to activate target gene expression.[3] Interestingly, MMP-7 can non-canonically activate Notch signaling by performing the initial extracellular cleavage of the Notch receptor, independent of the canonical ADAM metalloproteases.[4][5] This MMP-7-mediated cleavage is a crucial step in processes like pancreatic acinar-to-ductal metaplasia, a precursor to pancreatic cancer.[3]

Experimental Workflow for MMP-7 Inhibitor Screening

The Dnp-RPLALWRS substrate is ideally suited for high-throughput screening of potential MMP-7 inhibitors. The following workflow outlines the key steps in such a screening experiment.

Conclusion

The Dnp-RPLALWRS fluorogenic substrate is a robust and sensitive tool for the characterization of MMP-7 activity. Its well-defined kinetic parameters and straightforward assay protocol make it an ideal choice for both basic research and drug discovery applications. By enabling the real-time monitoring of enzymatic activity, this substrate facilitates the high-throughput screening of MMP-7 inhibitors and aids in the elucidation of complex biological pathways where MMP-7 plays a pivotal role. The detailed methodologies and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and scientists working to understand and target MMP-7 in various disease contexts.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. bachem.com [bachem.com]

- 3. omlc.org [omlc.org]

- 4. Proteolytic Cleavage of Notch: “HIT and RUN” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions between Notch and matrix metalloproteinases: the role in cancer | Hernole | Biuletyn Polskiego Towarzystwa Onkologicznego Nowotwory [journals.viamedica.pl]

- 6. q-bio.org [q-bio.org]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. Proximity-activated nanoparticles: in vitro performance of specific structural modification by enzymatic cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quenching of tryptophan fluorescence in various proteins by a series of small nickel complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. Molecules | Free Full-Text | Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity | Notes [mdpi.com]

- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Wnt signaling induces MMP expression and regulates T cell transmigration - PMC [pmc.ncbi.nlm.nih.gov]

The Dnp-RPLALWRS Peptide: A Technical Guide to its Structure, Sequence, and Application in Matrix Metalloproteinase-7 Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Dnp-RPLALWRS peptide, a fluorogenic substrate widely utilized in the study of human matrilysin, also known as Matrix Metalloproteinase-7 (MMP-7). This document details the peptide's structure and sequence, the mechanism of its enzymatic cleavage, and its application in the quantitative analysis of MMP-7 activity. Detailed experimental protocols for its use, alongside key quantitative data, are presented to facilitate its effective implementation in research and drug development settings. Furthermore, this guide explores the broader context of MMP-7's role in cellular signaling pathways, providing a deeper understanding of the biological significance of this enzyme.

Structure and Sequence

The Dnp-RPLALWRS peptide is a synthetic octapeptide with a dinitrophenyl (Dnp) group attached to the N-terminus. The Dnp group functions as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence.

Full Sequence: {Dnp}-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser

The peptide's primary structure is a specific sequence of eight amino acids: Arginine (Arg), Proline (Pro), Leucine (Leu), Alanine (Ala), Leucine (Leu), Tryptophan (Trp), Arginine (Arg), and Serine (Ser).

Mechanism of Action: A Fluorogenic Substrate for MMP-7

Dnp-RPLALWRS is designed as a highly specific substrate for human matrilysin (MMP-7). The core of its functionality lies in the principle of fluorescence resonance energy transfer (FRET). In its intact state, the close proximity of the N-terminal Dnp group to the tryptophan residue results in the quenching of tryptophan's natural fluorescence upon excitation.

MMP-7 specifically recognizes and cleaves the peptide bond between the alanine and leucine residues (Ala-Leu). This enzymatic cleavage separates the Dnp quenching moiety from the tryptophan fluorophore. The separation alleviates the quenching effect, leading to a measurable increase in tryptophan fluorescence intensity. This direct relationship between enzymatic activity and fluorescence signal allows for the real-time, quantitative analysis of MMP-7 activity.[1][2]

Caption: Enzymatic cleavage of Dnp-RPLALWRS by MMP-7.

Quantitative Data

The enzymatic interaction between Dnp-RPLALWRS and MMP-7 has been characterized by specific kinetic parameters. These values are essential for comparative studies and inhibitor screening assays.

| Parameter | Value | Reference |

| Michaelis Constant (Km) | 26 µM | [3] |

| Catalytic Rate Constant (kcat) | 5.0 s-1 | [3] |

| Catalytic Efficiency (kcat/Km) | 1.9 x 105 M-1s-1 | [3][4] |

| Excitation Wavelength (λex) | 280 nm | [3] |

| Emission Wavelength (λem) | 360 nm | [3] |

Experimental Protocols

Synthesis of Dnp-RPLALWRS Peptide

The Dnp-RPLALWRS peptide is typically synthesized using solid-phase peptide synthesis (SPPS) methodology.

General Protocol:

-

Resin Preparation: A suitable resin, such as a Rink amide resin, is used as the solid support.

-

Amino Acid Coupling: The peptide is assembled in a stepwise manner from the C-terminus (Serine) to the N-terminus (Arginine). Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed for the protection of the α-amino group of the amino acids.

-

Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine in dimethylformamide (DMF), to expose the N-terminal amine for the next coupling cycle.

-

Coupling: The subsequent Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

-

N-terminal Dnp Labeling: Following the coupling of the final amino acid (Arginine) and removal of its Fmoc group, the N-terminus is labeled with 1-fluoro-2,4-dinitrobenzene (FDNB) to introduce the Dnp group.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

MMP-7 Activity Assay

This protocol outlines a typical procedure for measuring MMP-7 activity using the Dnp-RPLALWRS substrate.

Materials:

-

Recombinant human MMP-7

-

Dnp-RPLALWRS peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Fluorometer or microplate reader capable of excitation at 280 nm and emission at 360 nm

Procedure:

-

Prepare MMP-7 Solution: Dilute the recombinant MMP-7 to the desired concentration in the assay buffer.

-

Prepare Substrate Solution: Dissolve Dnp-RPLALWRS in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the MMP-7 solution to the appropriate wells. Include wells with assay buffer only as a negative control.

-

Initiate the Reaction: Add the Dnp-RPLALWRS substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 360 nm (with excitation at 280 nm) over time using a fluorometer.

-

Data Analysis: The initial rate of the reaction (V0) is determined from the linear portion of the fluorescence versus time plot. The enzyme activity can be calculated from a standard curve or by using the known kinetic parameters of the substrate.

Caption: General workflow of an MMP-7 activity assay.

Role of MMP-7 in Signaling Pathways

While Dnp-RPLALWRS is a tool for studying MMP-7, the enzyme itself is a critical player in various physiological and pathological processes, including cancer progression and tissue remodeling. MMP-7 exerts its effects by cleaving a wide range of extracellular matrix proteins and by modulating the activity of signaling molecules. Key signaling pathways influenced by MMP-7 include:

-

Notch Signaling: MMP-7 can cleave and activate the Notch receptor, leading to the transdifferentiation of pancreatic acinar cells, a process implicated in the early stages of pancreatic cancer.[1]

-

EGFR/MEK-ERK Pathway: MMP-7 can promote the shedding of heparin-binding EGF (HB-EGF), a ligand for the epidermal growth factor receptor (EGFR). This leads to the activation of the MEK-ERK signaling cascade, which is involved in cell proliferation and invasion in pancreatic cancer.[2]

-

Wnt/β-catenin Pathway: MMP-7 is a transcriptional target of the Wnt/β-catenin signaling pathway. In turn, MMP-7 can cleave E-cadherin, leading to the release and nuclear translocation of β-catenin, thereby creating a positive feedback loop that promotes fibrosis.[5][6]

Caption: Overview of MMP-7's role in signaling.

Conclusion

The Dnp-RPLALWRS peptide is an invaluable tool for the specific and sensitive measurement of MMP-7 activity. Its well-defined structure, sequence, and mechanism of action, coupled with established experimental protocols, make it a reliable substrate for both basic research and high-throughput screening applications. A thorough understanding of this peptide and its target enzyme, MMP-7, is crucial for advancing our knowledge of the physiological and pathological roles of matrix metalloproteinases and for the development of novel therapeutic interventions.

References

- 1. pnas.org [pnas.org]

- 2. Involvement of MMP-7 in invasion of pancreatic cancer cells through activation of the EGFR mediated MEK–ERK signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Matrix Metalloproteinase-7 Is a Urinary Biomarker and Pathogenic Mediator of Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MMP7 - Wikipedia [en.wikipedia.org]

The Role of Dnp-RPLALWRS in Elucidating MMP-7 Activity in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme implicated in the progression of various cancers. Its ability to degrade components of the extracellular matrix (ECM) and process a variety of signaling molecules makes it a critical factor in tumor growth, invasion, and metastasis.[1][2][3] Accurate measurement of MMP-7 activity is therefore crucial for understanding its role in oncology and for the development of targeted therapies. Dnp-RPLALWRS is a highly specific, fluorogenic peptide substrate designed for the sensitive detection of MMP-7 activity. This technical guide provides an in-depth overview of Dnp-RPLALWRS, its mechanism of action, and its application in cancer research, including detailed experimental protocols and a summary of key findings.

Introduction to Dnp-RPLALWRS

Dnp-RPLALWRS is a synthetic peptide with the sequence Arginine-Proline-Leucine-Alanine-Leucine-Tryptophan-Arginine-Serine. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher. The peptide sequence itself is a specific substrate for MMP-7.

The mechanism of detection relies on Förster Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the quenching of tryptophan's intrinsic fluorescence. Upon cleavage of the peptide by MMP-7 at the Alanine-Leucine bond, the Dnp group is separated from the tryptophan residue. This separation alleviates the quenching, leading to a measurable increase in fluorescence intensity, which is directly proportional to the enzymatic activity of MMP-7.[4]

Chemical and Physical Properties of Dnp-RPLALWRS:

| Property | Value |

| Full Name | Dnp-Arginine-Proline-Leucine-Alanine-Leucine-Tryptophan-Arginine-Serine |

| Molecular Formula | C₅₂H₇₇N₁₇O₁₄ |

| Mechanism | Fluorogenic Substrate (FRET-based) |

| Enzyme Specificity | Matrix Metalloproteinase-7 (MMP-7) |

| Cleavage Site | Alanine-Leucine bond |

| Detection Method | Fluorescence Spectroscopy |

The Role of MMP-7 in Cancer Progression

MMP-7 is the smallest member of the matrix metalloproteinase family and is secreted by various cell types, including tumor cells.[5] Its overexpression has been correlated with poor prognosis in numerous cancers, including colorectal, lung, pancreatic, and bladder cancer.[2][6][7]

The primary roles of MMP-7 in cancer include:

-

Extracellular Matrix (ECM) Degradation: MMP-7 degrades various components of the ECM, such as collagen IV, fibronectin, and laminin, which facilitates tumor cell invasion and metastasis.[3][8]

-

Cleavage of Cell Adhesion Molecules: A key substrate of MMP-7 is E-cadherin, a cell adhesion molecule crucial for maintaining epithelial cell integrity. Cleavage of E-cadherin by MMP-7 disrupts cell-cell adhesion, promoting the epithelial-mesenchymal transition (EMT) and increasing cell motility.[6][9]

-

Activation of Other MMPs: MMP-7 can activate other MMPs, such as pro-MMP-2 and pro-MMP-9, creating a proteolytic cascade that further enhances ECM degradation and tumor invasion.[10]

-

Modulation of Signaling Pathways: MMP-7 can process and release various signaling molecules, including growth factors and cytokines, from the cell surface or the ECM. This can influence signaling pathways that control cell proliferation, apoptosis, and angiogenesis. For instance, MMP-7 has been shown to indirectly influence the Wnt and EGFR signaling pathways.[2]

-

Angiogenesis: By degrading the basement membrane of blood vessels and releasing pro-angiogenic factors, MMP-7 contributes to the formation of new blood vessels that supply nutrients to the tumor.[8][9]

Experimental Protocols

The use of Dnp-RPLALWRS allows for the quantitative assessment of MMP-7 activity in various biological samples, including cell lysates, conditioned media, and tissue homogenates.

MMP-7 Activity Assay using Dnp-RPLALWRS

This protocol outlines a general procedure for measuring MMP-7 activity in a 96-well plate format.

Materials:

-

Dnp-RPLALWRS substrate

-

Recombinant active MMP-7 (for standard curve)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

Samples (cell lysates, conditioned media, etc.)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~280 nm, Emission ~360 nm)

Procedure:

-

Prepare Standard Curve:

-

Perform serial dilutions of recombinant active MMP-7 in assay buffer to generate a standard curve (e.g., ranging from 0 to 100 ng/mL).

-

-

Sample Preparation:

-

Thaw samples on ice. If using cell lysates, ensure they are clarified by centrifugation to remove cellular debris.

-

Dilute samples in assay buffer as necessary to ensure the readings fall within the linear range of the standard curve.

-

-

Assay Reaction:

-

Add 50 µL of standard or sample to each well of the 96-well plate.

-

Prepare the Dnp-RPLALWRS substrate solution in assay buffer at the desired final concentration (e.g., 10 µM).

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a period of 30-60 minutes at 37°C. The kinetic read will allow for the determination of the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in fluorescence intensity per unit of time) for each well.

-

Plot the reaction rates of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the MMP-7 activity in the samples by interpolating their reaction rates from the standard curve.

-

Workflow for MMP-7 Activity Measurement in Cancer Cells

Caption: Workflow for measuring MMP-7 activity in cancer cells.

Quantitative Data Summary

Studies have consistently shown elevated MMP-7 levels in various cancer tissues compared to their normal counterparts. The use of fluorogenic substrates like Dnp-RPLALWRS allows for the precise quantification of this enzymatic activity. Below is a representative summary of findings.

| Cancer Type | Sample Type | MMP-7 Activity (Relative to Normal Tissue) | Reference |

| Bladder Cancer | Tumor Tissue | Significantly Higher in Metastatic vs. Non-Metastatic | [7] |

| Bladder Cancer | Serum | Elevated in Patients with Metastatic Disease | [7] |

| Lung Adenocarcinoma | Tumor Tissue | Significantly Increased vs. Adjacent Non-Cancerous Tissue | [11] |

| Tongue Squamous Cell Carcinoma | Tumor Tissue | Markedly Elevated vs. Paired Nontumor Tissues | [6] |

| Colorectal Cancer | Serum | Significantly Higher in Patients vs. Controls | [9] |

MMP-7 Signaling in Cancer Metastasis

MMP-7 plays a central role in the metastatic cascade by breaking down physical barriers and modulating cell signaling to promote a more invasive phenotype.

MMP-7 Mediated E-Cadherin Cleavage and Invasion

Caption: MMP-7 cleavage of E-cadherin promotes cancer cell invasion.

Role of MMP-7 in the Tumor Microenvironment

Caption: MMP-7 activity in the tumor microenvironment.

Conclusion

Dnp-RPLALWRS serves as an invaluable tool for the sensitive and specific quantification of MMP-7 activity. Given the significant role of MMP-7 in cancer progression, the use of this fluorogenic substrate can greatly aid in elucidating the mechanisms of tumor invasion and metastasis. Furthermore, it provides a robust platform for the high-throughput screening of potential MMP-7 inhibitors, a promising avenue for the development of novel cancer therapeutics. The detailed understanding of MMP-7's function, facilitated by tools like Dnp-RPLALWRS, is critical for advancing cancer research and improving patient outcomes.

References

- 1. Roles of matrix metalloproteinase-7 (MMP-7) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elevated matrix metalloproteinase-7 expression promotes metastasis in human lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Pan-Cancer Analysis of the Tumorigenic Role of Matrix Metallopeptidase 7 (MMP7) Across Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Elevated matrix metalloproteinase 7 expression promotes the proliferation, motility and metastasis of tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinase‐7 as a marker of metastasis and predictor of poor survival in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 10. Selected Matrix Metalloproteinases (MMP-2, MMP-7) and Their Inhibitor (TIMP-2) in Adult and Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. graphviz.org [graphviz.org]

Foundational Research on Dnp-RPLALWRS: A Fluorogenic Substrate for Matrix Metalloproteinase-7

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dnp-RPLALWRS is a highly specific fluorogenic substrate for matrix metalloproteinase-7 (MMP-7), an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, cancer progression, and inflammation. This technical guide provides an in-depth overview of the foundational research on Dnp-RPLALWRS, encompassing its synthesis, purification, physicochemical properties, and its application in enzymatic assays. Detailed experimental protocols for its use in quantifying MMP-7 activity are provided, alongside a summary of key quantitative data. Furthermore, this guide visualizes the underlying biochemical mechanisms and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Among them, MMP-7, also known as matrilysin, exhibits a broad substrate specificity and plays a significant role in various biological functions. The study of MMP-7 activity is paramount in understanding its role in disease and for the development of therapeutic inhibitors.

Dnp-RPLALWRS is a custom-designed fluorogenic peptide substrate that enables sensitive and continuous monitoring of MMP-7 activity.[1] Its design is based on the principles of fluorescence resonance energy transfer (FRET). The peptide sequence, RPLALWRS, is a preferred cleavage site for MMP-7. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, while the tryptophan (W) residue within the sequence serves as an intrinsic fluorophore. In its intact state, the close proximity of the Dnp group to the tryptophan quenches its fluorescence. Upon enzymatic cleavage by MMP-7 at the alanine-leucine (A-L) bond, the Dnp-containing fragment is released, leading to a measurable increase in tryptophan fluorescence.[2][3]

Physicochemical and Kinetic Properties

The utility of Dnp-RPLALWRS as a substrate for MMP-7 is defined by its specific physicochemical and kinetic parameters.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₅H₇₆N₁₆O₁₄ | (Predicted) |

| Molecular Weight | 1197.3 g/mol | (Predicted) |

| Fluorophore | Tryptophan (Trp) | [1] |

| Quencher | 2,4-dinitrophenyl (Dnp) | [1] |

| Cleavage Site | Alanine-Leucine (A-L) | [2] |

| Excitation Wavelength | ~280 nm | (Typical for Tryptophan) |

| Emission Wavelength | ~350 nm | (Typical for Tryptophan) |

Kinetic Parameters for MMP-7

The efficiency of Dnp-RPLALWRS as an MMP-7 substrate was determined by Welch et al. (1995).

| Parameter | Value | Reference |

| Michaelis Constant (Km) | 26 µM | [4] |

| Catalytic Rate Constant (kcat) | 5.0 s⁻¹ | [4] |

| Catalytic Efficiency (kcat/Km) | 1.92 x 10⁵ M⁻¹s⁻¹ | [4] |

Experimental Protocols

Synthesis and Purification of Dnp-RPLALWRS

The following is a generalized protocol for the solid-phase synthesis and purification of Dnp-RPLALWRS, based on established peptide synthesis methodologies.

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable solid support resin, such as a Rink Amide resin, to generate a C-terminal amide.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Ser(tBu), Arg(Pbf), Trp(Boc), Leu, Ala, Leu, Pro, Arg(Pbf)) using a standard coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA in DMF.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using 20% piperidine in DMF.

-

Dnp Group Incorporation: Following the coupling of the final amino acid (Arginine), react the deprotected N-terminus with 1-fluoro-2,4-dinitrobenzene (FDNB) in the presence of a base to introduce the Dnp group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash several times with cold ether to remove scavengers and by-products.

-

Drying: Dry the crude peptide pellet under vacuum.

3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Elute the peptide using a linear gradient of mobile phase B, for example, 5-65% over 30 minutes.

-

Detection: Monitor the elution profile at a wavelength of 220 nm (for the peptide backbone) and 360 nm (for the Dnp group).

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Dnp-RPLALWRS peptide.

MMP-7 Activity Assay

This protocol outlines the steps for measuring MMP-7 activity using Dnp-RPLALWRS.

3.2.1. Reagents and Materials

-

Purified, active MMP-7

-

Dnp-RPLALWRS substrate stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

-

96-well black microplate

-

Fluorimeter capable of excitation at ~280 nm and emission at ~350 nm

3.2.2. Assay Procedure

-

Prepare Reagents: Dilute the MMP-7 enzyme and the Dnp-RPLALWRS substrate to the desired concentrations in the assay buffer. A typical final substrate concentration is around the Km value (e.g., 20-30 µM).

-

Set up the Reaction: In a 96-well plate, add the assay buffer and the MMP-7 enzyme solution.

-

Initiate the Reaction: Add the Dnp-RPLALWRS substrate solution to each well to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 100 µL).

-

Incubation: Incubate the plate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) using a fluorimeter.

-

Controls: Include a no-enzyme control (substrate only) to measure background fluorescence and a no-substrate control (enzyme only).

-

Data Analysis:

-

Subtract the background fluorescence from the fluorescence readings of the reactions.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

To determine the concentration of the cleaved product, a standard curve can be generated using a known concentration of a fluorescent standard, such as tryptophan.

-

Signaling Pathways and Biological Relevance

MMP-7 is a key player in several signaling pathways that are critical in both normal physiology and disease states. The cleavage of substrates like Dnp-RPLALWRS in a research setting mimics the in vivo proteolytic activity of MMP-7 on its natural substrates.

Role in Cancer Progression

MMP-7 is frequently overexpressed in various cancers and is associated with tumor invasion and metastasis.[5] It can degrade ECM components, facilitating cancer cell migration.[6] Furthermore, MMP-7 can cleave and activate other proteins involved in cancer progression, such as E-cadherin and Fas ligand.[6] The Wnt/β-catenin signaling pathway is a known regulator of MMP-7 expression.[7][8]

Involvement in Tissue Remodeling and Fibrosis

MMP-7 plays a crucial role in tissue remodeling during processes like wound healing.[9] However, its dysregulation can contribute to pathological conditions such as kidney fibrosis.[10] In the kidney, MMP-7 is involved in the epithelial-mesenchymal transition (EMT), a process contributing to fibrosis, and is regulated by pathways including TGF-β signaling.[7][10]

Experimental Workflow for Inhibitor Screening

The fluorogenic assay using Dnp-RPLALWRS is highly amenable to high-throughput screening (HTS) for the identification of MMP-7 inhibitors.

Conclusion

Dnp-RPLALWRS has proven to be a valuable tool in the study of MMP-7. Its well-characterized kinetic properties and the straightforward nature of the fluorogenic assay make it an ideal substrate for a wide range of applications, from basic research into enzyme mechanisms to high-throughput screening for novel therapeutic agents. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this powerful research tool.

References

- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. SensoLyte® 520 MMP-7 Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 6. Flow injection analysis for measurement of activity of matrix metalloproteinase-7 (MMP-7) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

Dnp-RPLALWRS: A Technical Guide to its Discovery and Application in MMP-7 Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, development, and application of the fluorogenic peptide substrate, Dnp-RPLALWRS, for the sensitive and continuous assay of Matrix Metalloproteinase-7 (MMP-7) activity. This document provides a comprehensive overview of the substrate's properties, detailed experimental protocols for its synthesis and use, and its application in inhibitor screening.

Introduction to Dnp-RPLALWRS and MMP-7

Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, is a member of the zinc-dependent endopeptidase family. It plays a crucial role in the degradation of extracellular matrix components, including collagen, gelatin, and fibronectin. Dysregulation of MMP-7 activity has been implicated in various pathological processes, including tumor invasion and metastasis, making it a significant target for drug discovery.

The peptide Dnp-RPLALWRS is a highly specific and sensitive fluorogenic substrate developed for MMP-7. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, RPLALWRS, is flanked by a 2,4-dinitrophenyl (Dnp) quenching group at the N-terminus and a tryptophan (Trp) fluorophore within the sequence. In its intact state, the close proximity of the Dnp group to the tryptophan residue quenches the latter's intrinsic fluorescence. Upon cleavage of the peptide bond between alanine (Ala) and leucine (Leu) by active MMP-7, the Dnp group is separated from the tryptophan, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for real-time monitoring of MMP-7 catalysis.

Quantitative Data

The following table summarizes the key quantitative parameters of the Dnp-RPLALWRS substrate for MMP-7.

| Parameter | Value | Reference |

| Sequence | Dnp-Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser | |

| Molecular Formula | C₅₂H₇₇N₁₇O₁₄ | |

| Molecular Weight | 1164.3 g/mol | |

| Cleavage Site | Ala-Leu | [1] |

| Fluorophore | Tryptophan (Trp) | [2] |

| Quencher | 2,4-Dinitrophenyl (Dnp) | [2] |

| Excitation Wavelength (λex) | ~280 nm | [2] |

| Emission Wavelength (λem) | ~360 nm | |

| Catalytic Efficiency (kcat/Km) | 1.9 x 10⁵ M⁻¹s⁻¹ | [1] |

Experimental Protocols

Solid-Phase Peptide Synthesis of Dnp-RPLALWRS

This protocol describes the manual solid-phase peptide synthesis (SPPS) of Dnp-RPLALWRS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-protected amino acids (Arg(Pbf), Trp(Boc), Leu, Ala, Pro)

-

Dnp-Arg(Pbf)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: a. Pre-activate the first Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Trp(Boc), Leu, Ala, Pro, Arg(Pbf)).

-

Dnp-Arginine Coupling: For the final coupling step, use Dnp-Arg(Pbf)-OH.

-

Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide, and wash with cold ether. c. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized Dnp-RPLALWRS peptide by mass spectrometry and analytical HPLC.

MMP-7 Activity Assay using Dnp-RPLALWRS

This protocol outlines the procedure for measuring MMP-7 activity using the Dnp-RPLALWRS fluorogenic substrate.

Materials:

-

Recombinant active human MMP-7

-

Dnp-RPLALWRS substrate stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: a. Dilute the recombinant MMP-7 to the desired concentration in assay buffer. b. Prepare a working solution of Dnp-RPLALWRS substrate by diluting the stock solution in assay buffer. The final concentration in the assay will typically be in the low micromolar range.

-

Assay Setup: a. To each well of the 96-well plate, add 50 µL of the diluted MMP-7 enzyme solution. b. Include control wells containing assay buffer only (no enzyme) to measure background fluorescence.

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the Dnp-RPLALWRS working solution to each well.

-

Fluorescence Measurement: a. Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation (~280 nm) and emission (~360 nm) wavelengths. b. Monitor the increase in fluorescence intensity over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.

-

Data Analysis: a. Subtract the background fluorescence (from the no-enzyme control wells) from the fluorescence readings of the enzyme-containing wells. b. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. c. The rate of substrate cleavage is proportional to the MMP-7 activity.

MMP-7 Inhibitor Screening Assay

This protocol adapts the MMP-7 activity assay for screening potential inhibitors.

Materials:

-

All materials from the MMP-7 Activity Assay protocol

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

A known MMP-7 inhibitor as a positive control (e.g., Batimastat)

Procedure:

-

Assay Setup: a. In the 96-well plate, add 40 µL of the diluted MMP-7 enzyme solution to each well. b. Add 10 µL of the test compound solution at various concentrations to the respective wells. c. Include control wells:

- No-inhibitor control: 10 µL of solvent (e.g., DMSO) instead of the test compound.

- Positive inhibitor control: 10 µL of the known MMP-7 inhibitor.

- No-enzyme control: 50 µL of assay buffer.

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the Dnp-RPLALWRS working solution to all wells.

-

Fluorescence Measurement and Data Analysis: a. Follow steps 4 and 5 from the MMP-7 Activity Assay protocol. b. Calculate the percentage of inhibition for each test compound concentration relative to the no-inhibitor control. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of MMP-7 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for MMP-7 Activity Assay

Caption: Workflow for MMP-7 FRET-based activity assay.

Wnt/β-catenin Signaling Pathway Leading to MMP-7 Expression

Caption: Canonical Wnt/β-catenin signaling pathway.

EGFR-Mediated MEK-ERK Signaling Pathway and MMP-7

Caption: EGFR-mediated MEK-ERK signaling pathway.

References

An In-depth Technical Guide to the Enzyme Kinetics of Dnp-RPLALWRS

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the basic properties of the fluorogenic peptide substrate Dnp-RPLALWRS, with a specific focus on its application in enzyme kinetics, particularly for Matrix Metalloproteinase-7 (MMP-7).

Introduction

Dnp-RPLALWRS is a synthetic peptide substrate designed for the sensitive and continuous assay of MMP-7 (also known as matrilysin) activity.[1][2][3] Its design is based on the principles of fluorescence resonance energy transfer (FRET). The peptide sequence, Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser, is flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and contains a tryptophan (Trp) residue. In the intact peptide, the Dnp group quenches the intrinsic fluorescence of the tryptophan residue.[1][3]

Mechanism of Action

The enzymatic activity of MMP-7 on Dnp-RPLALWRS leads to the specific cleavage of the peptide bond between the alanine and leucine residues.[3] This hydrolysis separates the Dnp quencher from the tryptophan fluorophore. The removal of the quencher results in a significant increase in tryptophan fluorescence upon excitation. This increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of MMP-7.[1][3]

Caption: Mechanism of Dnp-RPLALWRS cleavage by MMP-7.

Quantitative Kinetic Data

The kinetic parameters of Dnp-RPLALWRS hydrolysis by human matrilysin (MMP-7) have been determined, establishing it as a highly efficient substrate.[1]

| Parameter | Value | Enzyme |

| Km | 26 µM | Human Matrilysin (MMP-7)[1] |

| kcat | 5.0 s-1 | Human Matrilysin (MMP-7)[1] |

| kcat/Km | 1.9 x 105 M-1s-1 | Human Matrilysin (MMP-7)[4] |

Experimental Protocols

The following provides a detailed methodology for a typical MMP-7 enzyme kinetics assay using Dnp-RPLALWRS.

Materials and Reagents

-

Recombinant human MMP-7 (activated)

-

Dnp-RPLALWRS substrate

-

Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5

-

Inhibitor (if applicable)

-

96-well black microplate

-

Fluorometric microplate reader with excitation at ~280 nm and emission at ~350 nm (for tryptophan) or as recommended by the substrate supplier (e.g., λexc/λem = 328 nm/393 nm).[5]

Experimental Workflow

Caption: Workflow for an MMP-7 kinetic assay using Dnp-RPLALWRS.

Detailed Procedure

-

Reagent Preparation: Prepare all reagents and solutions as described in section 4.1. The Dnp-RPLALWRS substrate is typically dissolved in a suitable organic solvent like DMSO to create a stock solution, which is then diluted in the assay buffer to the final desired concentrations.

-

Enzyme and Inhibitor Addition: To the wells of a 96-well black microplate, add the desired volume of assay buffer. Then, add the appropriate volume of the diluted, active MMP-7 enzyme. If screening for inhibitors, add the inhibitor at various concentrations at this stage. Include control wells with no enzyme (substrate blank) and no inhibitor (enzyme control).

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to ensure temperature equilibration.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the Dnp-RPLALWRS substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the increase in fluorescence intensity over time in a kinetic mode. Readings should be taken at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to determine the initial linear rate of the reaction.

-

Data Analysis:

-

Subtract the fluorescence signal of the substrate blank from all other readings.

-

Plot the fluorescence intensity versus time for each reaction.

-

Determine the initial velocity (V0) of the reaction from the slope of the linear portion of the curve.

-

To determine Km and Vmax, perform the assay with varying concentrations of the Dnp-RPLALWRS substrate and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.

-

For inhibitor studies, determine the initial velocities at different inhibitor concentrations and a fixed substrate concentration to calculate the IC50. Further kinetic experiments with varying substrate and inhibitor concentrations can be performed to determine the mechanism of inhibition and the inhibition constant (Ki).

-

Signaling Pathway Context

MMP-7 is a key enzyme involved in the degradation of the extracellular matrix (ECM). Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. The use of Dnp-RPLALWRS allows for the precise quantification of MMP-7 activity, which can be crucial in studies investigating the role of this enzyme in complex biological signaling pathways.

References

- 1. Purification of human matrilysin produced in Escherichia coli and characterization using a new optimized fluorogenic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a novel fluorogenic proteolytic beacon for in vivo detection and imaging of tumour-associated matrix metalloproteinase-7 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. bpsbioscience.com [bpsbioscience.com]

Dnp-RPLALWRS: A Technical Guide to Investigating Proteolytic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Dnp-RPLALWRS, and its application in the investigation of proteolytic activity, with a specific focus on Matrix Metalloproteinase-7 (MMP-7). This document details the substrate's mechanism of action, provides a summary of its kinetic parameters, and offers a comprehensive experimental protocol for its use in enzymatic assays. Furthermore, this guide includes visual representations of the underlying biochemical processes and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug discovery and development.

Introduction to Dnp-RPLALWRS

Dnp-RPLALWRS is a synthetic, fluorogenic peptide substrate designed for the sensitive and continuous measurement of the enzymatic activity of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. The peptide sequence, Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser, is recognized and cleaved by MMP-7. The fluorogenic nature of this substrate is conferred by the strategic placement of a 2,4-dinitrophenyl (Dnp) group at the N-terminus and the presence of a tryptophan (Trp) residue within the sequence.

The Dnp group acts as a quencher of the intrinsic fluorescence of the tryptophan residue. This quenching occurs through a process known as Förster Resonance Energy Transfer (FRET), where the Dnp moiety absorbs the energy that would otherwise be emitted as fluorescence by the tryptophan. Upon enzymatic cleavage of the peptide by MMP-7, the Dnp group is separated from the tryptophan-containing fragment. This separation alleviates the quenching effect, leading to a measurable increase in fluorescence intensity. This direct relationship between proteolytic cleavage and fluorescence emission allows for the real-time monitoring of MMP-7 activity.

Mechanism of Action

The core principle behind the use of Dnp-RPLALWRS in proteolytic assays is the phenomenon of fluorescence quenching and de-quenching.

In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the quenching of tryptophan's natural fluorescence. When MMP-7 is introduced, it specifically recognizes and cleaves the peptide bond between the alanine (Ala) and leucine (Leu) residues. This proteolytic event liberates the Dnp-containing fragment from the tryptophan-containing fragment. Freed from the quenching effect of the Dnp group, the tryptophan residue can now fluoresce upon excitation, and the resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage by MMP-7.

Quantitative Data

The efficiency of an enzyme's catalysis on a substrate is often described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two parameters, kcat/Km, represents the catalytic efficiency of the enzyme.

| Parameter | Value | Enzyme | Substrate | Reference |

| kcat/Km | 1.9 x 10⁵ M⁻¹ s⁻¹ | Human MMP-7 | Dnp-RPLALWRS | [1] |

Note: Individual Km and kcat values were not explicitly found in the searched literature. The catalytic efficiency (kcat/Km) is a combined measure of substrate binding and turnover.

Experimental Protocols

The following is a representative protocol for a fluorometric assay of MMP-7 activity using the Dnp-RPLALWRS substrate. This protocol is based on commonly used methodologies in the field. Researchers should optimize concentrations and incubation times based on their specific experimental conditions and enzyme preparations.

Materials

-

Recombinant human MMP-7

-

Dnp-RPLALWRS substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

-

Inhibitor of choice (for inhibition studies)

-

96-well black microplate

-

Fluorescence microplate reader

Experimental Workflow

Detailed Method

-

Prepare the Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35.

-

Prepare the MMP-7 Solution: Dilute the recombinant human MMP-7 in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare the Dnp-RPLALWRS Substrate Solution: Dissolve the Dnp-RPLALWRS substrate in DMSO to create a stock solution. Further dilute the stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be at or below the Km value for accurate kinetic analysis. A typical starting concentration is 10 µM.

-

Assay Procedure: a. To the wells of a 96-well black microplate, add the appropriate volume of assay buffer. b. Add the diluted MMP-7 solution to the wells. c. For inhibitor screening, add the inhibitor at various concentrations and pre-incubate with the enzyme for a recommended period (e.g., 15-30 minutes) at the desired temperature. d. Initiate the reaction by adding the Dnp-RPLALWRS substrate solution to each well. e. Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Fluorescence Measurement: a. Set the excitation wavelength to approximately 280 nm and the emission wavelength to approximately 360 nm. b. Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis: a. Determine the initial velocity (rate of fluorescence increase) from the linear portion of the kinetic curve. b. For kinetic parameter determination, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation. c. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Applications in Research and Drug Development

The Dnp-RPLALWRS substrate is a valuable tool for:

-

Enzyme Kinetics: Determining the kinetic parameters (Km, kcat) of MMP-7.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential MMP-7 inhibitors.

-

Structure-Activity Relationship (SAR) Studies: Characterizing the potency and selectivity of newly synthesized inhibitor analogs.

-

Basic Research: Investigating the role of MMP-7 in various physiological and pathological processes.

Conclusion

Dnp-RPLALWRS is a well-characterized and reliable fluorogenic substrate for the continuous and sensitive measurement of MMP-7 activity. Its mechanism of action, based on the cleavage-induced relief of fluorescence quenching, provides a straightforward and robust assay format. This technical guide provides the fundamental knowledge and a practical framework for the effective utilization of Dnp-RPLALWRS in diverse research and drug discovery applications. The provided data and protocols should serve as a valuable resource for scientists and professionals seeking to investigate the proteolytic activity of MMP-7 and to discover and characterize its inhibitors.

References

Methodological & Application

Application Notes and Protocols for Dnp-RPLALWRS MMP-7 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the enzymatic activity of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, using the fluorogenic substrate Dnp-RPLALWRS. The assay is designed for screening potential MMP-7 inhibitors and for studying the enzyme's kinetics and activity in various samples.

Introduction

Matrix Metalloproteinase-7 (MMP-7) is a member of the MMP family of zinc-dependent endopeptidases.[1] It plays a crucial role in the degradation of extracellular matrix (ECM) components, including collagen types IV and X, gelatin, casein, laminin, and elastin.[2] MMP-7 is involved in various physiological processes such as tissue remodeling, as well as pathological conditions including cancer progression and fibrosis.[3][4] The expression and activity of MMP-7 are tightly regulated, and its dysregulation is implicated in numerous diseases.

The Dnp-RPLALWRS substrate is a highly specific fluorogenic peptide for MMP-7. The peptide sequence RPLALWRS is selectively cleaved by MMP-7 between the leucine (L) and tryptophan (W) residues. The substrate is labeled with a 2,4-dinitrophenyl (Dnp) group, a quencher, and a tryptophan (Trp) residue, a fluorophore. In the intact peptide, the fluorescence of tryptophan is quenched by the proximity of the Dnp group through Förster Resonance Energy Transfer (FRET).[5] Upon cleavage by active MMP-7, the Trp and Dnp moieties are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Materials and Reagents

The following table summarizes the necessary materials and reagents for the Dnp-RPLALWRS MMP-7 activity assay.

| Reagent/Material | Supplier/Catalog No. | Storage |

| Recombinant Human Pro-MMP-7 | R&D Systems (e.g., 907-MP) or equivalent | -70°C |

| Dnp-RPLALWRS Fluorogenic Substrate | CPC Scientific (MMPS-013A) or equivalent | -20°C, protected from light |

| APMA (4-Aminophenylmercuric Acetate) | Sigma-Aldrich (A9563) or equivalent | Room Temperature |

| Tris-HCl | Sigma-Aldrich or equivalent | Room Temperature |

| CaCl₂ | Sigma-Aldrich or equivalent | Room Temperature |

| NaCl | Sigma-Aldrich or equivalent | Room Temperature |

| Brij-35 | Sigma-Aldrich or equivalent | Room Temperature |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich or equivalent | Room Temperature |

| Black 96-well microplate, flat bottom | Corning, Greiner, or equivalent | Room Temperature |

| Fluorometric microplate reader | --- | --- |

Experimental Protocols

Reagent Preparation

Proper preparation of reagents is critical for the success of the assay. The following table provides instructions for preparing the necessary solutions.

| Reagent | Preparation Instructions |

| Assay Buffer | 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5. Filter sterilize and store at 4°C. |

| Recombinant Human Pro-MMP-7 | Reconstitute lyophilized pro-MMP-7 in sterile water or recommended buffer to a stock concentration of 100 µg/mL. Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles. |

| Dnp-RPLALWRS Substrate Stock Solution | Dissolve the lyophilized substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light. |

| APMA Stock Solution | Prepare a 100 mM stock solution of APMA in DMSO. Store at room temperature. Caution: APMA is toxic and should be handled with care. |

Activation of Pro-MMP-7

Recombinant MMP-7 is typically supplied as an inactive pro-enzyme (pro-MMP-7) and requires activation.

-

Thaw the pro-MMP-7 aliquot on ice.

-

Prepare the activation mixture by diluting the pro-MMP-7 to 10 µg/mL in Assay Buffer.

-

Add APMA from the stock solution to a final concentration of 1 mM.

-

Incubate the mixture for 2 hours at 37°C. This will yield the active MMP-7 enzyme.

-

The activated MMP-7 is now ready for use in the activity assay.

MMP-7 Activity Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

-

Prepare the activated MMP-7 solution: Dilute the activated MMP-7 enzyme to a working concentration of 10-50 ng/mL in Assay Buffer. The optimal concentration should be determined empirically.

-

Prepare the substrate solution: Dilute the Dnp-RPLALWRS stock solution to a working concentration of 10-20 µM in Assay Buffer. The final substrate concentration in the well will be 5-10 µM. It is recommended to determine the optimal substrate concentration (at or below the Kₘ value) for your specific experimental conditions.

-

Set up the assay plate:

-

Enzyme Wells: Add 50 µL of the diluted activated MMP-7 solution.

-

Substrate Control Wells: Add 50 µL of Assay Buffer.

-

Enzyme Control Wells: Add 50 µL of the diluted activated MMP-7 solution.

-

Inhibitor Wells (if applicable): Add 40 µL of the diluted activated MMP-7 and 10 µL of the inhibitor solution.

-

-

Pre-incubate: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction:

-

Add 50 µL of the substrate solution to the Enzyme Wells, Substrate Control Wells, and Inhibitor Wells.

-

Add 50 µL of Assay Buffer to the Enzyme Control Wells.

-

-

Measure fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm. The optimal wavelengths should be confirmed for the specific instrument and substrate batch.

Data Analysis

-

Correct for background fluorescence: Subtract the fluorescence readings from the Substrate Control wells from the readings of the Enzyme Wells and Inhibitor Wells.

-

Determine the reaction rate: Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. Calculate the slope of this linear portion (ΔRFU/Δt).

-

Calculate MMP-7 activity: The activity can be expressed as the rate of substrate cleavage (e.g., in RFU/min). To convert this to molar units, a standard curve with a known concentration of the cleaved fluorescent product (Trp-Arg-Ser) is required.

-

Inhibitor studies: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data from the MMP-7 activity assay.

Table 1: Reagent Concentrations

| Reagent | Stock Concentration | Working Concentration | Final Concentration in Assay |

| Pro-MMP-7 | 100 µg/mL | 10 µg/mL (for activation) | 5-25 ng/well |